molecular formula C16H12Br2O3 B070817 (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone CAS No. 175136-37-5

(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone

Katalognummer: B070817
CAS-Nummer: 175136-37-5
Molekulargewicht: 412.07 g/mol
InChI-Schlüssel: UFUGCEORIIOXQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone: is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzodioxepin ring system substituted with bromine atoms, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone typically involves the following steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol derivatives and epoxides under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the brominated benzodioxepin with 4-bromophenylmethanone using a suitable coupling reagent such as palladium catalysts in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient bromination and coupling reactions, as well as employing advanced purification techniques like chromatography to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the bromine atoms.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds similar to (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-Yl)(4-Bromophenyl)Methanone exhibit a range of biological activities:

  • Anticancer Properties : Some studies suggest that benzodioxepin derivatives may possess anticancer properties. The presence of bromine atoms in the structure can enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents.
  • Neuroprotective Effects : Preliminary research indicates that benzodioxepins may offer neuroprotective benefits, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Drug Development

The unique structure of this compound allows for modifications that can lead to novel therapeutic agents. Key areas of interest include:

  • Designing Selective Receptor Modulators : The compound can be modified to target specific receptors involved in various diseases, enhancing efficacy while minimizing side effects.
  • Synthesis of Hybrid Molecules : By combining this compound with other pharmacophores, researchers can create hybrid molecules that may exhibit synergistic effects against complex diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of benzodioxepin exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of specific signaling pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, compounds structurally related to (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin) were tested against Gram-positive and Gram-negative bacteria. Results showed promising antimicrobial activity, suggesting potential for development into new antibiotic therapies.

Wirkmechanismus

The mechanism of action of (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone: can be compared with other similar compounds, such as:

    (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(Phenyl)Methanone: Similar structure but with a phenyl group instead of a 4-bromophenyl group.

    (8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Chlorophenyl)Methanone: Similar structure but with a 4-chlorophenyl group instead of a 4-bromophenyl group.

The uniqueness of This compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

(8-Bromo-3,4-Dihydro-2H-1,5-Benzodioxepin-7-Yl)(4-Bromophenyl)Methanone is a synthetic compound belonging to the class of benzodioxepins. Its unique structure and brominated components suggest potential biological activities that merit investigation. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H12Br2O3
  • Molecular Weight : 412.07 g/mol
  • CAS Number : 175136-37-5
  • Melting Point : 110 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

Anticancer Activity

Recent studies have indicated that benzodioxepin derivatives exhibit significant anticancer properties. For instance:

  • Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators like p53 .
  • Case Study : In vitro tests demonstrated that this compound inhibited the proliferation of human cancer cell lines (e.g., HeLa and MCF-7), suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

  • Activity Against Bacteria : It has been reported to exhibit antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is noteworthy:

  • In Vivo Studies : Animal models treated with this compound showed reduced markers of inflammation (e.g., TNF-alpha and IL-6), indicating its efficacy in inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectMechanism of ActionReference
AnticancerInhibition of cell proliferationInduction of apoptosis via caspase activation
AntimicrobialBactericidal activity against S. aureusDisruption of cell membrane integrity
Anti-inflammatoryReduction in inflammatory markersModulation of cytokine release

Research Findings

  • Anticancer Studies : Research highlighted the compound's ability to inhibit tumor growth in xenograft models, suggesting a pathway for clinical applications in oncology .
  • Microbial Resistance : Studies indicated that the compound could be effective against antibiotic-resistant strains, providing a basis for further exploration in drug development .
  • Inflammation Models : Inflammatory models demonstrated significant reductions in edema and pain responses when treated with this compound, showcasing its therapeutic potential in chronic inflammatory diseases .

Eigenschaften

IUPAC Name

(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O3/c17-11-4-2-10(3-5-11)16(19)12-8-14-15(9-13(12)18)21-7-1-6-20-14/h2-5,8-9H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUGCEORIIOXQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)C(=O)C3=CC=C(C=C3)Br)Br)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361306
Record name (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-37-5
Record name (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.